Biphenyl-13C12

Description

Overview of Biphenyl-13C12 as a Key Isotope-Labeled Reference Compound

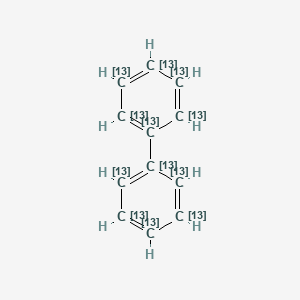

This compound is a specific isotopically labeled molecule where all twelve carbon atoms in the biphenyl (B1667301) structure are the Carbon-13 isotope. sigmaaldrich.com This complete labeling results in a molecular weight increase of 12 mass units compared to the natural biphenyl, creating a distinct mass shift that is easily detectable by mass spectrometry. sigmaaldrich.com Its chemical formula is written as ¹³C₆H₅-¹³C₆H₅. sigmaaldrich.com

This compound serves as a premier internal standard in analytical chemistry. nih.govizs.it When analyzing for trace amounts of compounds like PCBs in environmental or biological samples, a known quantity of a labeled standard, such as a ¹³C-labeled PCB analogue, is added to the sample. nih.govnih.gov Because the labeled standard behaves almost identically to the unlabeled target analyte during sample extraction, cleanup, and instrumental analysis, any loss of the analyte during these steps can be accurately corrected for. This technique, known as isotope dilution mass spectrometry (IDMS), significantly improves the accuracy and reliability of quantitative measurements. nih.gov

The use of ¹³C-labeled analogues, including derivatives of this compound, is a well-established method for the congener-specific analysis of PCBs in various samples, from human serum to feed and foods of animal origin. nih.govizs.it Research has demonstrated that using ¹³C-labeled internal standards provides good accuracy for quantifying multiple non-dioxin-like PCB congeners. nih.gov This makes this compound and its chlorinated derivatives fundamental tools for regulatory monitoring and research into the environmental fate and impact of these persistent pollutants. epa.govcymitquimica.com

Chemical and Physical Properties of this compound

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Source |

| Synonym | Diphenyl-13C12 | sigmaaldrich.com |

| Linear Formula | ¹³C₆H₅-¹³C₆H₅ | sigmaaldrich.com |

| CAS Number | 104130-36-1 | sigmaaldrich.com |

| Molecular Weight | 166.12 g/mol | sigmaaldrich.com |

| Isotopic Purity | 99 atom % ¹³C | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Melting Point | 70-72 °C | sigmaaldrich.com |

| Mass Shift | M+12 | sigmaaldrich.com |

| InChI Key | ZUOUZKKEUPVFJK-WCGVKTIYSA-N | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

(1,2,3,4,5,6-13C6)cyclohexatrienyl(1,2,3,4,5,6-13C6)cyclohexatriene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-10H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUOUZKKEUPVFJK-WCGVKTIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745917 | |

| Record name | (~13~C_12_)-1,1'-Biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.120 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104130-36-1 | |

| Record name | (~13~C_12_)-1,1'-Biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 104130-36-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization and Structural Elucidation of Biphenyl 13c12

High-Resolution Mass Spectrometry (HRMS) in Confirming Isotopic Purity and Structure

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the molecular formula and isotopic purity of Biphenyl-13C12. nih.gov HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide mass measurements with extremely high accuracy, allowing for the differentiation between ions of very similar mass. researchgate.netbioanalysis-zone.com

The primary application of HRMS in this context is the verification of complete isotopic incorporation. The exact mass of this compound is significantly different from that of unlabeled biphenyl (B1667301). By comparing the experimentally measured mass to the calculated theoretical mass, the identity of the compound is confirmed. dphen1.com Furthermore, HRMS is used to assess isotopic purity by searching for the presence of ions corresponding to molecules with one or more 12C atoms. A high isotopic purity of 99 atom % 13C, as is common for this compound, means that the signal for the fully labeled molecule will be the overwhelmingly dominant peak in the mass spectrum. sigmaaldrich.comnih.gov

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| Biphenyl | C12H10 | 154.07825 |

| This compound | 13C12H10 | 166.08160 |

Note: Masses calculated based on the most abundant isotopes (1H, 12C, and 13C).

Vibrational Spectroscopy (Infrared and Raman) for Isotopic Effects on Molecular Modes

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. uni-siegen.de These techniques are sensitive to changes in molecular mass. libretexts.org The substitution of 12C with the heavier 13C isotope in this compound leads to a predictable isotopic effect on its vibrational spectra.

| Vibrational Mode | Typical Wavenumber Range (cm-1) in Biphenyl | Expected Shift in this compound |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Minor shift to lower frequency |

| Aromatic C-C Stretch (ring) | 1600-1450 | Significant shift to lower frequency |

| Aromatic C-H Bend (out-of-plane) | 900-675 | Minor shift to lower frequency |

Note: This table illustrates the expected qualitative shifts. The exact magnitude of the shift depends on the specific vibrational mode.

Mechanistic Investigations Utilizing Biphenyl 13c12 As a Mechanistic Probe

Elucidation of Reaction Mechanisms through Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.orgdalalinstitute.com The study of KIEs using Biphenyl-13C12 provides profound insights into the nature of the transition state and the rate-determining steps of a reaction.

Primary Kinetic Isotope Effects in C-C Bond Cleavage Reactions

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. dalalinstitute.com In the context of this compound, a primary KIE would be expected in reactions where the central C-C bond of the biphenyl (B1667301) system is cleaved during the slowest step. The magnitude of the ¹²C/¹³C KIE is typically smaller than that for hydrogen isotopes, with a ¹²C reaction being about 4% faster than the corresponding ¹³C reaction. wikipedia.org The observation of a significant primary KIE provides strong evidence that C-C bond cleavage is a critical event in the reaction's transition state. For instance, in palladium-catalyzed cross-coupling reactions, a primary ¹³C kinetic isotope effect can imply that the cleavage of a carbon-halogen bond is involved in the rate-limiting step. researchgate.net

Secondary Kinetic Isotope Effects and Steric Considerations in Isotope-Labeled Systems

Secondary kinetic isotope effects (SKIEs) arise when the isotopic substitution is at a position remote from the bond being broken or formed in the rate-determining step. msudenver.eduprinceton.edu These effects are generally smaller than primary KIEs and can be either normal (kL/kH > 1) or inverse (kL/kH < 1). princeton.edu SKIEs are often associated with changes in hybridization at the labeled carbon atom. gmu.edusnnu.edu.cn For example, a change from sp² to sp³ hybridization typically results in an inverse isotope effect. wikipedia.org

Steric isotope effects are a type of secondary KIE where the different vibrational amplitudes of bonds to lighter versus heavier isotopes influence the steric environment of a reaction. gmu.edu Because a C-¹³C bond has a lower zero-point energy and smaller vibrational amplitude than a C-¹²C bond, the ¹³C-substituted group can be considered effectively smaller. gmu.edu In sterically crowded systems, such as hindered biphenyls, this difference can influence reaction rates. For instance, in the racemization of a chiral biphenyl, rotation around the central C-C bond forces a significant steric clash in the transition state, and isotopic substitution can modulate the energy of this state. gmu.edu

Determination of Rate-Limiting Steps and Transition State Structures

The measurement of kinetic isotope effects is a crucial method for identifying the rate-determining step of a reaction. msudenver.edu A significant primary KIE strongly suggests that the bond to the labeled atom is breaking or forming in this slow step. wikipedia.orgdalalinstitute.com For example, in palladium-catalyzed oxidative coupling reactions, KIE studies have been used to identify C-H bond cleavage as the rate-determining step. thieme-connect.com The absence of a KIE, however, can indicate that the bond cleavage occurs in a step that is not rate-limiting. wikipedia.org

Furthermore, the magnitude of the KIE can provide information about the structure of the transition state. nih.gov A large KIE suggests a transition state where the bond to the isotope is significantly broken. msudenver.edu By correlating experimentally measured KIEs with values calculated from theoretical models, chemists can develop a three-dimensional picture of the transition state. nih.gov For example, computational studies have been used to model the transition state of biphenyl twisting. ucla.edunih.gov

Tracing Carbon Flow in Complex Organic and Biochemical Transformations

This compound is an invaluable tracer for following the path of carbon atoms through complex reaction sequences. In environmental and biological studies, ¹³C-labeled compounds are used to track the fate of molecules in various systems. For instance, ¹³C₁₂-labeled polychlorinated biphenyls (PCBs) are used as internal standards in analytical methods to accurately quantify native PCBs in samples like water, soil, and tissue. epa.gov This isotope dilution method allows for the correction of analyte loss during sample preparation and analysis. epa.gov

In metabolic studies, ¹³C-labeled substrates are introduced into a biological system, and the distribution of the ¹³C label in various metabolites is analyzed over time. researchgate.netnih.gov This allows researchers to map metabolic pathways and determine the relative activities of different routes. nih.gov While direct application to this compound in this context is less common, the principle of using fully labeled compounds to trace carbon flow is well-established. researchgate.net

Computational Chemistry and Theoretical Modeling of Isotopic Phenomena

Computational chemistry provides a powerful complement to experimental studies of isotopic effects. Theoretical models can be used to calculate properties that are difficult or impossible to measure directly, such as the geometries of fleeting transition states. mit.edu

Quantum Mechanical Calculations of Vibrational Frequencies and Zero-Point Energies

The origin of the kinetic isotope effect lies in the differences in zero-point vibrational energies (ZPEs) between isotopologues. dalalinstitute.com Heavier isotopes have lower vibrational frequencies and consequently lower ZPEs. dalalinstitute.com Quantum mechanical methods, such as density functional theory (DFT), can be used to calculate the vibrational frequencies of molecules in their ground and transition states. arxiv.orgatomistica.onlineresearchgate.net

The difference in activation energy, and thus the KIE, is determined by the change in ZPEs upon moving from the reactant to the transition state. princeton.edu By calculating these values, computational models can predict the magnitude of the KIE for a given reaction mechanism. ethz.chmolssi.org These theoretical predictions can then be compared with experimental data to validate or refute a proposed mechanism. For instance, DFT calculations have been employed to study the mechanism of palladium-catalyzed cross-coupling reactions, including identifying the rate-determining step. rsc.org

Theoretical Predictions and Simulation of Isotope Fractionation Patterns

The use of isotopically labeled compounds like this compound is crucial for elucidating reaction mechanisms, and theoretical predictions and simulations of isotope fractionation patterns provide a powerful lens through which to interpret experimental results. Computational chemistry, particularly through methods like Density Functional Theory (DFT), allows for the modeling of reaction pathways and the calculation of kinetic isotope effects (KIEs), offering deep insights into the transition states of chemical reactions.

Theoretical models are instrumental in predicting how the substitution of a 12C atom with a 13C atom in the biphenyl structure will affect reaction rates. This is primarily due to the change in mass, which alters the vibrational frequencies of the molecule's bonds. Heavier isotopes like 13C form stronger bonds and have lower zero-point energies compared to their lighter counterparts. Consequently, more energy is typically required to break a bond involving a heavier isotope, leading to a slower reaction rate. This phenomenon is known as a primary kinetic isotope effect and its magnitude can be predicted theoretically. wikipedia.org

Simulations of isotope fractionation are often grounded in transition state theory. mdpi.com By calculating the vibrational frequencies of the reactant (e.g., this compound) and the transition state for a specific reaction, scientists can predict the KIE. A significant predicted KIE suggests that the C-C bond between the two phenyl rings, or a C-H or C-X bond on one of the rings (depending on the specific labeled position and the reaction being studied), is being broken or significantly altered in the rate-determining step of the reaction.

For instance, in the context of the degradation of biphenyl and its derivatives, computational studies can simulate the attack of a reactive species, such as a hydroxyl radical, on the biphenyl molecule. yorku.ca These simulations can explore different potential reaction pathways and calculate the energy barriers associated with each. By comparing the calculated KIEs for different proposed mechanisms with experimentally determined values, researchers can identify the most probable reaction pathway.

The table below illustrates hypothetical theoretical KIE values for different proposed reaction mechanisms involving a C-C bond cleavage in this compound.

| Proposed Reaction Mechanism | Rate-Determining Step | Predicted 13C KIE (k12/k13) | Interpretation |

|---|---|---|---|

| Direct C-C Bond Cleavage | Homolytic cleavage of the biphenyl C-C bond | 1.05 - 1.08 | A significant KIE is expected as the C-C bond is directly broken in the slowest step. |

| Hydroxyl Radical Addition to Ring | Addition of •OH to an unsubstituted carbon | 1.01 - 1.02 | A small KIE is predicted as the inter-ring C-C bond is not directly involved in the rate-determining step. |

| Stepwise Electron Transfer/Proton Transfer (ETPT) | Initial electron transfer from the biphenyl | ~1.00 | A negligible KIE is expected if electron transfer is the sole rate-determining step, as C-C bond vibrations are largely unaffected. |

This table presents hypothetical data for illustrative purposes and is not derived from a specific research paper.

Furthermore, simulations can predict secondary kinetic isotope effects. These are smaller effects observed when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. wikipedia.org The magnitude and direction (normal or inverse) of these secondary KIEs, as predicted by simulations, can provide further detailed information about the geometry and vibrational environment of the transition state.

The comparison between theoretically predicted and experimentally observed isotope fractionation patterns is a cornerstone of modern mechanistic chemistry. While experimental results provide the ground truth, theoretical simulations offer a molecular-level interpretation that is often inaccessible through experimentation alone. This synergy is particularly valuable in complex systems, such as environmental degradation pathways or biological metabolism, where multiple competing reactions can occur. researchgate.netnih.gov

For example, in studying the microbial degradation of polychlorinated biphenyls (PCBs), a class of compounds structurally related to biphenyl, theoretical modeling of carbon isotope fractionation can help to distinguish between different initial enzymatic attacks. researchgate.net By simulating the KIEs associated with different hydroxylation or cleavage pathways and comparing them to the isotopic shifts measured in laboratory experiments, the specific enzymatic mechanism at play can be inferred.

It is important to note that the accuracy of these theoretical predictions is highly dependent on the level of theory and the basis set used in the calculations. mdpi.com Therefore, careful benchmarking against experimental data for related systems is often necessary to ensure the reliability of the computational models.

Analytical Applications of Biphenyl 13c12 As a Stable Isotope Internal Standard and Tracer

Quantitative Analysis in Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high accuracy and precision in quantitative analysis. The method involves adding a known amount of an isotopically labeled version of the analyte, such as Biphenyl-13C12, to a sample before processing. This "internal standard" experiences the same chemical and physical processes as the native analyte throughout extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the labeled standard in the final extract, the initial concentration of the analyte in the sample can be determined with exceptional accuracy, as it corrects for any losses during sample preparation. isotope.comnih.gov

Accurate Quantification of Polychlorinated Biphenyls (PCBs) and Hydroxylated Metabolites

This compound is extensively used as an internal standard in the IDMS analysis of polychlorinated biphenyls (PCBs). dspsystems.eucymitquimica.com PCBs are a class of 209 different compounds, known as congeners, that are toxic and persistent in the environment. oup.comnih.gov The use of 13C-labeled PCB standards, including this compound as a foundational compound, allows for the precise quantification of individual PCB congeners in various samples. nih.govdspsystems.eu This is crucial for assessing human exposure and environmental contamination. nih.gov

Furthermore, this compound is instrumental in the analysis of hydroxylated PCBs (OH-PCBs), which are metabolites of PCBs. uiowa.edu The accurate measurement of these metabolites is important for understanding the biotransformation and potential toxicity of PCBs in living organisms. The use of labeled internal standards helps to overcome the challenges associated with the analysis of these complex compounds in biological matrices. uiowa.edu

A summary of representative 13C-labeled PCB congeners used as internal standards is presented below:

| Labeled Compound | Application |

| 13C12-CB-28 | Internal Standard for lower chlorinated PCBs |

| 13C12-CB-52 | Internal Standard for lower-mid chlorinated PCBs |

| 13C12-CB-101 | Internal Standard for mid-chlorinated PCBs |

| 13C12-CB-138 | Internal Standard for mid-higher chlorinated PCBs |

| 13C12-CB-153 | Internal Standard for higher chlorinated PCBs |

| 13C12-CB-180 | Internal Standard for higher chlorinated PCBs |

| 13C12-CB-209 | Internal Standard for decachlorobiphenyl |

| 13C12-p,p'-DDE | Internal Standard for DDE metabolites |

This table is generated based on information from various analytical studies. nih.gov

Determination of Dioxin-like Compounds and Related Persistent Organic Pollutants (POPs)

The application of this compound and other 13C-labeled compounds extends to the analysis of other POPs, including dioxin-like compounds. thermofisher.comdioxin20xx.org These compounds, which include certain PCB congeners and polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), share a similar mechanism of toxicity. cdc.gov IDMS using a suite of 13C-labeled internal standards is the gold standard for the ultra-trace analysis of these toxic substances in environmental and biological samples. thermofisher.comcdc.gov The structural similarity of this compound to the core structure of these pollutants makes it a relevant component of the internal standard mixtures used in these analyses.

Method Development and Validation for Environmental and Biological Matrices

The development and validation of analytical methods for POPs in complex matrices like soil, sediment, and biological tissues are significantly enhanced by the use of this compound and its labeled analogues. nih.govnih.govepa.gov These internal standards are crucial for assessing the efficiency of extraction and cleanup procedures. epa.gov For instance, in a study analyzing PCBs in dried blood spots, the recoveries of 13C12-labeled internal standards ranged from 35% to 48%, demonstrating the importance of correction for analytical losses to ensure accurate quantification. nih.govnih.gov The use of these standards is a key component of method validation, ensuring the reliability and comparability of data generated by different laboratories. researchgate.net

Quality Assurance and Quality Control in Environmental Monitoring

In large-scale environmental monitoring programs, maintaining data quality is paramount. This compound and other 13C-labeled standards are integral to quality assurance and quality control (QA/QC) protocols. epa.govresearchgate.net They are used to prepare laboratory control samples and to spike field samples to monitor method performance over time. epa.gov The consistent use of these standards helps to identify and troubleshoot analytical problems, ensuring the long-term integrity of environmental monitoring data. This is essential for regulatory compliance and for making informed decisions about environmental management and remediation. researchgate.netslu.se

Tracing Environmental Fate and Biodegradation Pathways via Stable Isotope Probing (SIP)

Stable Isotope Probing (SIP) is a powerful molecular technique used to trace the flow of a labeled substrate, such as this compound, into the biomass of microorganisms in an environmental sample. microbe.com By providing a 13C-labeled compound as a food source, researchers can identify the specific microorganisms that are actively involved in its degradation. microbe.comoup.com This is achieved by extracting and analyzing biomarkers, such as DNA, RNA, or phospholipid fatty acids (PLFAs), for the incorporation of the 13C label.

Identification of Active Biphenyl-Degrading Microbial Communities in Contaminated Environments

This compound has been effectively used in SIP studies to identify the microorganisms responsible for the biodegradation of biphenyl (B1667301) and, by extension, PCBs in contaminated soils and sediments. nih.govnih.gov In one study, DNA-based SIP with [13C]biphenyl revealed that Hydrogenophaga spp. were the dominant biphenyl degraders in the rhizosphere of horseradish grown in PCB-contaminated soil, while Paenibacillus spp. were more active in the bulk soil. nih.gov This demonstrates how SIP can elucidate the influence of environmental conditions on microbial activity.

Another study using SIP with [U-13C]-2,2'-dichlorobiphenyl, a PCB congener, identified Burkholderia species as the primary degraders in a biofilm community from a PCB-contaminated site. oup.com These findings are crucial for developing effective bioremediation strategies, as they pinpoint the key players in the natural attenuation of these pollutants.

A summary of key research findings from SIP studies using 13C-labeled biphenyl is presented below:

| Study Focus | 13C-Labeled Substrate | Key Microbial Genera Identified | Environment |

| Biphenyl metabolism in PCB-contaminated soil | [13C]biphenyl | Hydrogenophaga, Paenibacillus, Achromobacter, Variovorax | Horseradish rhizosphere and bulk soil |

| PCB degradation in a biofilm community | [U-13C]-2,2'-dichlorobiphenyl | Burkholderia | PCB-contaminated moorland soil |

| Pyrene degradation in agricultural soil | [13C]pyrene | Pseudonocardia | Agricultural and industrial soils |

This table is generated based on information from published research articles. oup.comoup.comnih.gov

By providing a direct link between metabolic function and microbial identity, SIP with this compound offers a powerful lens through which to view the intricate processes of biodegradation in the environment. This knowledge is essential for harnessing the power of microorganisms to clean up contaminated sites.

Elucidation of Microbial Catabolic Pathways (e.g., bph gene clusters)

The use of this compound is central to Stable Isotope Probing (SIP), a technique that links metabolic function to microbial identity in complex environments without the need for cultivation. asm.orgnih.gov In a typical SIP experiment, a soil or sediment sample contaminated with pollutants like PCBs is incubated with this compound. acs.orgnih.gov Microorganisms that can metabolize biphenyl will incorporate the heavy carbon (¹³C) into their cellular components, such as DNA, RNA, proteins, and phospholipid fatty acids (PLFAs). researchgate.netenviro.wiki

By separating and analyzing these ¹³C-enriched biomolecules, scientists can identify the specific microbes actively degrading the compound. nih.gov For instance, ¹³C-labeled DNA can be isolated through density gradient ultracentrifugation and then sequenced. asm.orgnih.gov This approach has successfully identified both known and novel biphenyl-degrading bacteria in various environments. Studies have revealed that organisms from genera such as Pseudomonas, Achromobacter, Rhodococcus, Hydrogenophaga, Burkholderia, and Pandoraea are often key players in biphenyl catabolism. oup.comasm.orgresearchgate.netunimi.itscienceopen.com

Once the active organisms are identified, the genetic basis for their metabolic capability can be investigated. The degradation of biphenyl is primarily carried out by enzymes encoded by the bph gene cluster. nih.govfrontiersin.org By analyzing the ¹³C-labeled DNA from SIP experiments, researchers can retrieve and characterize the specific bph genes from the organisms that consumed the this compound. acs.orgnih.gov This has led to the discovery of diverse and sometimes novel bph operons. nih.govfrontiersin.org For example, studies have retrieved functional bphA genes, which encode for the crucial first enzyme in the degradation pathway, biphenyl dioxygenase. nih.govnih.govresearchgate.net The genetic information reveals how these catabolic genes are organized, often on mobile genetic elements like integrative and conjugative elements (ICEs), which facilitates their transfer between different bacteria in the soil. frontiersin.orgnih.gov

Table 1: Examples of Biphenyl-Metabolizing Bacteria and Genes Identified Using this compound SIP

| Study Focus | Environment | Identified Biphenyl-Utilizing Bacteria | Key Genes/Pathways Identified | Citation |

| Identification of novel degraders | PCB-contaminated soils | Uncultured Alphaproteobacteria (clade UBA11222), Azoarcus sp., Rugosibacter sp. | Distinctive biphenyl dioxygenase gene | oup.com |

| Retrieval of functional genes | PCB-contaminated river sediment | Achromobacter sp., Pseudomonas sp. | bphA genes similar to those in Comamonas testosteroni and Rhodococcus sp. | nih.govresearchgate.net |

| Rhizosphere vs. Bulk Soil | PCB-contaminated soil with horseradish | Hydrogenophaga spp. (rhizosphere), Paenibacillus spp. (bulk soil), Achromobacter spp., Variovorax spp. | bphA genes nearly identical to that of Pseudomonas alcaligenes B-357 | asm.orgnih.gov |

| Functional community in e-waste soil | E-waste-contaminated soil | Dyella, Burkholderia, Rhodanobacter, Ramlibacter | A functional bphA gene and a complete PCB degradation operon | acs.org |

Assessment of Bioremediation Potential and Effectiveness in Soil and Sediment Systems

This compound is an invaluable tool for assessing the potential and confirming the effectiveness of bioremediation efforts for PCB-contaminated sites. nih.govoup.com Since many PCB congeners are co-metabolized by bacteria that degrade biphenyl, using this compound as a proxy allows for direct measurement of the biodegradative activity of the indigenous microbial community. oup.com

The effectiveness of bioremediation can be quantified by tracking the fate of the ¹³C label in microcosm experiments that simulate field conditions. nih.govmdpi.com When this compound is added to soil or sediment slurries, its degradation can be monitored in several ways. One definitive indicator of biodegradation is the mineralization of the compound, which is measured by the production of ¹³CO₂ in the headspace of the microcosm. oup.com This provides conclusive evidence that the contaminant is being broken down and used as an energy source by microorganisms.

Furthermore, the incorporation of ¹³C into microbial biomass, detected in PLFAs or DNA, confirms that the pollutant's carbon is being used for microbial growth. researchgate.netenviro.wiki This method allows researchers to distinguish between actual biodegradation and non-biological losses of the contaminant, such as sorption or volatilization. nih.gov By comparing biologically active microcosms with sterile controls, the extent of microbial contribution to pollutant removal can be precisely determined. acs.org

These assessments are crucial for evaluating different bioremediation strategies, such as natural attenuation, biostimulation (adding nutrients or electron acceptors), and bioaugmentation (adding known degrading bacteria). oup.comhnu.edu.cn For example, studies have used this compound to show how different soil environments, such as the rhizosphere of plants, can foster distinct and more active biphenyl-degrading bacterial communities compared to bulk soil, highlighting the potential of rhizoremediation. asm.orgnih.govunimi.it The results from these assessments help to predict the success of in-situ remediation and to optimize the conditions for enhanced pollutant removal. nih.govinig.pl

Table 2: Assessing Bioremediation Effectiveness with this compound in Microcosm Studies

| Experimental Setup | System | Key Findings | Measurement | Citation |

| Slurry microcosms with contaminated soil | Soil | Formation of ¹³CO₂ detected in all soil types, indicating mineralization. Significant ¹³C enrichment in bacterial cells observed after 96 hours. | ¹³CO₂ evolution, NanoSIMS analysis of cells | oup.com |

| Incubation with river sediment | PCB-contaminated sediment | Dominant assimilation of ¹³C into DNA by Achromobacter and Pseudomonas after 14 days. | ¹³C-DNA analysis | nih.govresearchgate.net |

| Nutrient-amended soil microcosms | PCB-contaminated bulk soil and horseradish rhizosphere | Sufficient ¹³C labeling of DNA was achieved after 3 days, demonstrating active metabolism. | Quantitative PCR of fractionated DNA | asm.orgnih.govasm.org |

| E-waste soil microcosms | E-waste-contaminated soil | Biphenyl degradation was significantly higher in non-sterile microcosms compared to sterile controls. | Gas Chromatography-Mass Spectrometry (GC-MS) | acs.org |

Mapping Carbon Flow and Nutrient Cycling in Environmental Microcosms

This compound enables detailed mapping of carbon flow from a specific pollutant through a microbial community and into the broader ecosystem of a microcosm. oup.comd-nb.info This powerful application of stable isotope tracing provides a dynamic view of nutrient cycling and the functioning of microbial food webs. d-nb.info

When this compound is introduced into a microcosm, the ¹³C atom acts as a tracer. As microorganisms metabolize the labeled biphenyl, the ¹³C is incorporated into a variety of biomolecules. enviro.wiki Techniques like Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) can visualize and quantify the uptake of ¹³C at the single-cell level, revealing which individual cells are actively consuming the substrate. oup.comd-nb.info This provides a high-resolution map of carbon assimilation within the microbial community.

The flow of carbon can be tracked further by analyzing different molecular pools. For example, analyzing ¹³C-enriched PLFAs can show how the contaminant-derived carbon is integrated into the cell membranes of active bacteria. researchgate.netoup.com The transformation of this compound into metabolic intermediates and eventually into ¹³CO₂ demonstrates the complete catabolism and mineralization of the pollutant. oup.comenviro.wiki

Table 3: Tracking the Flow of ¹³C from this compound in Environmental Microcosms

| Labeled Source | Initial Substrate | Intermediate Biomolecules | Final Products / Sinks | Analytical Technique | Citation |

| ¹³C | This compound | ¹³C-enriched DNA/RNA | ¹³CO₂ (mineralization) | Density Gradient Ultracentrifugation, IRMS | nih.govresearchgate.netenviro.wiki |

| ¹³C | This compound | ¹³C-enriched proteins | ¹³C-enriched biomass | Protein-SIP, NanoSIMS | oup.com |

| ¹³C | This compound | ¹³C-enriched phospholipid fatty acids (PLFAs) | - | GC-IRMS | researchgate.netoup.com |

| ¹³C | This compound | ¹³C-enriched individual bacterial cells | - | NanoSIMS | oup.comd-nb.info |

Future Directions and Emerging Research Avenues for Biphenyl 13c12

Development of Novel and Economically Viable Synthetic Routes for Complex 13C-Labeled Biphenyl (B1667301) Derivatives

A significant hurdle in the widespread use of complex 13C-labeled compounds, including biphenyl derivatives, is the cost and complexity of their synthesis. rsc.org Future research is intensely focused on developing more efficient and economically viable synthetic strategies. A primary goal is to maximize the incorporation of the expensive 13C isotope from simple, commercially available precursors into the final complex molecule.

Historically, the synthesis of 13C-labeled polychlorinated biphenyls (PCBs) has utilized commercially available ¹³C₆-benzene as a starting material due to its high enrichment and relatively lower cost. sci-hub.st Synthetic pathways have been designed to use this starting material efficiently. sci-hub.stnih.gov For example, specific labeled PCB congeners have been successfully synthesized for use as recovery surrogates and internal standards in gas chromatography/electron impact mass spectrometry (GC/EIMS) methods. sci-hub.st

Emerging strategies aim to start from even more fundamental and less expensive 13C sources. One versatile approach begins with elemental ¹³C carbon to produce calcium carbide (Ca¹³C₂), which is then used to generate ¹³C₂-acetylene. rsc.org This labeled acetylene (B1199291) serves as a universal building block for a wide range of atom-economic organic transformations, enabling the synthesis of various labeled compounds, including polymers and pharmaceuticals. rsc.org

Modern cross-coupling reactions, which are cornerstones of biphenyl synthesis, are also being adapted for labeled derivatives. Methods like the Suzuki-Miyaura and Negishi cross-coupling reactions offer mild conditions and high functional group tolerance, making them suitable for complex, isotopically labeled molecules. nih.gov Future work will likely focus on optimizing these reactions to further improve yields and reduce costs associated with catalyst and substrate loss, making complex Biphenyl-13C12 derivatives more accessible for a broader range of research applications.

Table 1: Comparison of Synthetic Strategies for 13C-Labeled Biphenyls

| Synthetic Strategy | 13C Starting Material | Key Advantages | Key Challenges |

| Traditional Coupling | ¹³C₆-Benzene | High isotope enrichment; established routes. sci-hub.st | Cost of ¹³C₆-Benzene; multi-step synthesis. sci-hub.st |

| Elemental Carbon Route | Elemental ¹³C | Lowest cost starting material; versatile ¹³C₂ building block. rsc.org | Requires high-temperature initial step (CaC₂ formation). rsc.org |

| Modern Cross-Coupling | Labeled Aryl Halides/Boronic Acids | High efficiency; mild reaction conditions; functional group tolerance. nih.gov | Preparation of labeled precursors can be complex. |

Exploration of Advanced Spectroscopic Techniques for Real-Time, In Situ Mechanistic Studies

The combination of stable isotope labeling with advanced spectroscopic techniques provides a powerful tool for elucidating reaction mechanisms and tracking metabolic pathways in real time. acs.org Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are central to these efforts. nih.gov

Carbon-13 NMR spectroscopy, in conjunction with 13C-labeled substrates, is a uniquely powerful method for non-invasively measuring metabolic fluxes in vivo. nih.gov It allows for the detection of specific chemical groups and the tracking of the 13C label as it is incorporated into various metabolites. nih.gov Future advancements are aimed at overcoming the primary limitation of 13C NMR: its relatively low sensitivity. researchgate.net Techniques being explored to boost sensitivity include:

Magnetization Transfer: Enhances signal from low-concentration metabolites. researchgate.net

Indirect Inverse Detection: Detects the 13C signal via the more sensitive ¹H nucleus. researchgate.net

Hyperpolarization: Can increase detection sensitivity by up to 10,000-fold, though the effect is short-lived. researchgate.net

The use of 13C-labeling significantly simplifies the analysis of complex chemical systems by allowing for the quantification of multiple components from a single 13C NMR spectrum without requiring highly sophisticated experimental setups. rsc.org In addition to NMR, techniques like Surface-Enhanced Raman Spectroscopy (SERS) combined with Density-Functional Theory (DFT) calculations are being used to investigate molecular interactions at surfaces, for instance, by studying the vibrational modes of 13C-labeled compounds bound to nanoparticles. rsc.org These advanced methods provide unprecedented insight into the chemical behavior and environment of labeled molecules.

Integration of Isotope Tracing Methodologies with Multi-Omics Approaches in Environmental Microbiology and Biochemistry

A highly promising research frontier is the integration of stable isotope probing (SIP) with "multi-omics" (genomics, transcriptomics, proteomics, and metabolomics) to unravel complex microbial and biochemical networks. asm.orgroyalsocietypublishing.org This approach moves beyond simply identifying which organisms are present to determining what they are actively doing in a given environment.

In environmental microbiology, SIP with 13C-labeled substrates like this compound can trace the flow of carbon through microbial communities. asm.orgnih.gov By feeding a community a 13C-labeled source, researchers can track the isotope as it is incorporated into metabolites, proteins, and DNA. asm.orgasm.org This reveals which organisms are consuming the substrate and what metabolic pathways they are using. royalsocietypublishing.org For example, SIP-metabolomics has been used to trace 13C from nine different carbon sources into the water-soluble metabolite pool of an agricultural soil, demonstrating that the production of metabolites is driven by the specific carbon source supplied. asm.orgasm.orgnih.gov This technique provides a direct link between genetic potential (genomics) and metabolic function. royalsocietypublishing.org

This integrated approach has significant potential for:

Bioremediation: Identifying the specific microbes and pathways responsible for breaking down pollutants like PCBs.

Carbon Cycling: Understanding how different microbial communities process and transform carbon in various ecosystems. nih.gov

Toxicogenomics: Linking changes in gene expression to the formation of reactive metabolites from a parent compound. acs.org

By combining these powerful techniques, scientists can gain a holistic view of metabolic networks, filling in the gaps between genome sequencing and functional characterization. acs.orgroyalsocietypublishing.org

Table 2: Applications of Integrated Isotope Tracing and Multi-Omics

| Field | Application | Key Information Gained |

| Environmental Microbiology | Tracing 13C-labeled substrates in soil. asm.orgasm.org | Identifies active microbial populations and their metabolic pathways. royalsocietypublishing.org |

| Biochemistry | 13C Metabolic Flux Analysis (13C-MFA). royalsocietypublishing.org | Quantifies intracellular metabolic fluxes and validates genomic data. royalsocietypublishing.org |

| Toxicology | Toxicogenomics with labeled compounds. acs.org | Links gene expression changes to specific metabolic activation pathways. acs.org |

High-Throughput Analytical Methodologies for Trace-Level Detection and Quantification of Isotope-Labeled Aromatic Compounds

As research questions become more complex, there is a growing need for analytical methods that are not only sensitive but also high-throughput. This is particularly true for metabolomics and environmental monitoring, where large numbers of samples must be analyzed to achieve statistical power.

A major bottleneck in Liquid Chromatography-Mass Spectrometry (LC-MS) based metabolomics is the long analysis time per sample. nih.gov To address this, high-throughput methods using multiplexed isotope tagging are being developed. researchgate.netchemrxiv.org In this approach, different samples are labeled with isotopically unique tags. These samples can then be pooled and analyzed in a single LC-MS run. chemrxiv.org The mass spectrometer can differentiate the analytes from each original sample based on the unique mass of its tag. chemrxiv.org Recently, chemical tags with up to 96 unique masses have been reported, allowing for the analysis of hundreds of samples in just a few hours. nih.govresearchgate.net

While these specific tagging reagents are often designed for functional groups like carboxylic acids or amines, the underlying principle of using isotope variants to enable multiplexing can be adapted for a wider range of compounds. nih.govchemrxiv.org For trace-level detection of aromatic compounds like this compound in complex environmental matrices, the combination of high-resolution mass spectrometry with stable isotope dilution assays remains the gold standard. nih.gov Future research will focus on increasing the multiplexing capacity of these methods and developing automated software solutions for rapid deconvolution and analysis of the complex data generated, further accelerating the pace of discovery. nih.gov

Q & A

Q. How should researchers design experiments to validate the use of Biphenyl-13C12 as an internal standard in PCB analysis?

Methodological Answer:

- Experimental Design : Use this compound in spiked recovery experiments with environmental samples (e.g., soil, water) to assess its stability and reproducibility. Include triplicate measurements and blank controls to account for matrix effects .

- Characterization : Confirm isotopic purity via high-resolution mass spectrometry (HRMS) and compare retention times with unlabeled biphenyl in GC-MS or LC-MS systems. Cross-validate results with certified reference materials (CRMs) .

- Data Reporting : Tabulate recovery rates, relative standard deviations (RSDs), and detection limits. Ensure raw data (e.g., chromatograms, calibration curves) are archived in supplementary materials for reproducibility .

Q. What steps are critical for ensuring the identity and purity of this compound in synthetic workflows?

Methodological Answer:

- Spectral Confirmation : Use NMR (¹³C and ¹H) to verify isotopic labeling at all 12 carbon positions. Compare with unlabeled biphenyl spectra to confirm absence of unlabeled contaminants .

- Chromatographic Purity : Employ HPLC with UV/Vis detection (λ = 254 nm) to achieve >99% purity. Validate with orthogonal methods like GC-MS to rule out co-eluting impurities .

- Documentation : Provide detailed synthesis protocols, including solvent systems, purification steps, and spectral data in the main text or supplementary materials .

Q. How can researchers optimize data collection for this compound in tracer studies?

Methodological Answer:

- Calibration Curves : Prepare serial dilutions of this compound in relevant matrices (e.g., biological fluids, environmental samples). Use linear regression (R² ≥ 0.995) to establish dynamic ranges .

- Uncertainty Analysis : Calculate measurement uncertainties (e.g., ±2σ) for isotopic ratios using replicate injections. Report confidence intervals for quantitative applications .

Advanced Research Questions

Q. How do isotopic effects influence the kinetic behavior of this compound in metabolic or environmental degradation studies?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare degradation rates of this compound with unlabeled biphenyl in controlled systems (e.g., microbial cultures, photolysis setups). Use Arrhenius plots to quantify activation energy differences .

- Data Interpretation : Model KIE using computational tools (e.g., DFT calculations) to correlate isotopic substitution with bond dissociation energies. Address discrepancies between experimental and theoretical values by adjusting for matrix interactions .

Q. What strategies resolve contradictions between expected and observed isotopic patterns in this compound-based assays?

Methodological Answer:

- Contradiction Analysis : Identify outliers via Grubbs’ test or principal component analysis (PCA). Investigate sources like instrument drift, contamination, or incomplete labeling using spike-in controls .

- Iterative Refinement : Replicate experiments under modified conditions (e.g., altered ionization sources in MS) to isolate technical artifacts. Cross-reference findings with literature on ¹³C-labeled PAHs .

Q. How can this compound be integrated into novel methodologies for tracing biphenyl metabolism in complex biological systems?

Methodological Answer:

- Metabolic Profiling : Administer this compound to cell cultures or model organisms. Use tandem MS (MS/MS) to track ¹³C incorporation into metabolites (e.g., hydroxylated biphenyls). Normalize data to internal standards (e.g., deuterated analogs) .

- Pathway Mapping : Apply stable isotope-resolved metabolomics (SIRM) to reconstruct metabolic networks. Use flux balance analysis (FBA) to quantify isotopic enrichment in key intermediates .

Guidance for Addressing Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.